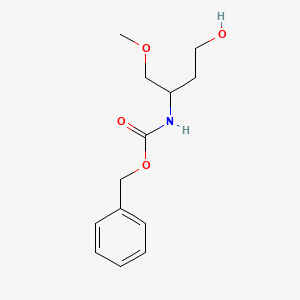

Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis. This compound is characterized by its benzyl group attached to a carbamate moiety, which is further substituted with a 4-hydroxy-1-methoxybutan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate can be achieved through several methods:

Carbamoylation: This involves the reaction of an amine with a carbonyl compound in the presence of a carbamoylating agent.

Amination (Carboxylation): This method involves the reaction of an amine with carbon dioxide and a halide in the presence of a base such as cesium carbonate.

Industrial Production Methods

Industrial production of carbamates often involves large-scale reactions using similar methods as described above but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The carbamate group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary amine.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis.

Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active amines in vivo.

Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be cleaved under specific conditions to release the free amine, which can then participate in further chemical reactions. This property is particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .

Comparison with Similar Compounds

Similar Compounds

Benzyl carbamate: Similar structure but lacks the 4-hydroxy-1-methoxybutan-2-yl group.

tert-Butyl benzyl(4-hydroxybutyl)carbamate: Similar structure but with a tert-butyl group instead of a methoxy group.

Uniqueness

Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4-hydroxy-1-methoxybutan-2-yl group provides additional functional sites for chemical modification and enhances its solubility and reactivity compared to simpler carbamates.

Biological Activity

Introduction

Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate, a carbamate derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article reviews the compound's biological activity, including its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a carbamate functional group, which is known to influence its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation through multiple mechanisms:

- Cytotoxicity : The compound has demonstrated potent cytotoxicity in several human cancer cell lines, including HeLa and P388 murine leukemia cells. Its IC50 values are reported in the nanomolar range, indicating high potency.

-

Mechanisms of Action : The proposed mechanisms include:

- Inhibition of protein synthesis.

- Induction of oxidative stress leading to cellular apoptosis.

- Modulation of cell cycle progression.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence that this compound may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to its structure can significantly impact its potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group at C4 | Enhances cytotoxicity |

| Methoxy group at C1 | Essential for maintaining activity |

| Alteration of benzyl substituents | Varies potency; specific substitutions can enhance or reduce activity |

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound on HeLa cells, researchers observed an IC50 value of approximately 50 nM after 24 hours of exposure. This study utilized a clonogenic assay to evaluate long-term survival post-treatment, indicating significant inhibition of cell proliferation.

Study 2: Neuroprotective Evaluation

Another investigation focused on the neuroprotective properties of the compound in a mouse model of Alzheimer’s disease. The results indicated that treatment with this compound resulted in reduced neuroinflammation and improved cognitive function as measured by behavioral tests.

Properties

Molecular Formula |

C13H19NO4 |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

benzyl N-(4-hydroxy-1-methoxybutan-2-yl)carbamate |

InChI |

InChI=1S/C13H19NO4/c1-17-10-12(7-8-15)14-13(16)18-9-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3,(H,14,16) |

InChI Key |

PBBLPASSIGZBFX-UHFFFAOYSA-N |

Canonical SMILES |

COCC(CCO)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.